molecular formula C9H12O2 B13801018 2-Hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde

2-Hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde

Cat. No.: B13801018
M. Wt: 152.19 g/mol
InChI Key: PXODZEUNHNHEAT-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a methylidene group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with reagents that introduce the hydroxyl, methyl, and methylidene groups onto the cyclohexene ring. The reaction conditions typically include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and aldehyde groups .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol .

Scientific Research Applications

2-Hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with these targets, leading to changes in their activity and function. The compound’s structure allows it to modulate specific pathways, such as those involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-isopropyl-6-methylcyclohex-2-enone
  • 6-Methyl-3-(1-methylethyl)-2-cyclohexen-1-one

Uniqueness

Compared to similar compounds, 2-Hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde is unique due to the presence of both a hydroxyl group and a methylidene group on the cyclohexene ring. This combination of functional groups provides distinct reactivity and interaction potential with biological and chemical targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-hydroxy-1-methyl-6-methylidenecyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-8(11)9(7,2)6-10/h3,5-6,8,11H,1,4H2,2H3

InChI Key

PXODZEUNHNHEAT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C=CCC1=C)O)C=O

Origin of Product

United States

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